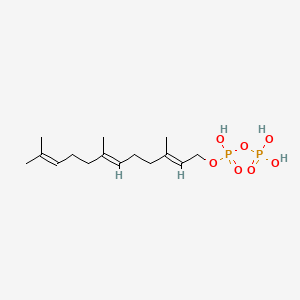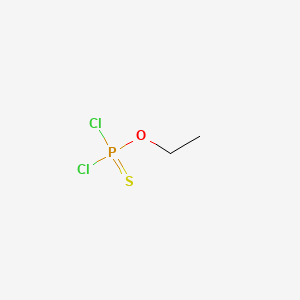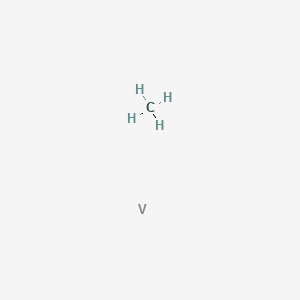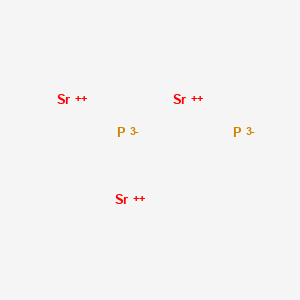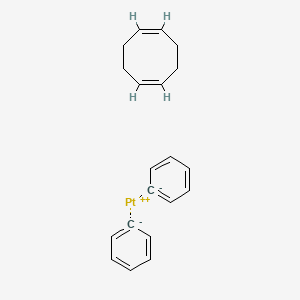
Diphenyl(1,5-cyclooctadiene)platinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of platinum(II) complexes often involves the coordination of platinum with organic ligands to form stable complexes. For instance, the reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate results in the formation of products with the carbene moiety inserted into the Pt-Cl bonds, showcasing the reactivity and versatility of platinum(II) in forming complex structures (Ferguson et al., 1992).
Molecular Structure Analysis
The molecular structures of platinum(II) complexes reveal diverse coordination geometries and bonding patterns. For example, the structure of certain platinum(II) complexes has been elucidated through crystallography, showing how ligands like cyclooctadiene can interact with platinum to form unique coordination environments (Canziani et al., 1984).
Chemical Reactions and Properties
Platinum(II) complexes participate in various chemical reactions, demonstrating a wide range of reactivities. For instance, the reactions of platinum(II) complexes with acetylenes have been studied, highlighting the potential for synthesizing novel organometallic compounds (Canziani et al., 1984). Similarly, the reactivity of platinum-substituted ketenes shows how platinum(II) can engage in complex transformations (Bertani et al., 2002).
Physical Properties Analysis
The physical properties of platinum(II) complexes, such as luminescence and photochemical behavior, have been extensively studied. For example, the spectroscopic and photochemical properties of cyclooctadiene platinum complexes have been examined, revealing how the nature of substituents can influence reactivity and photophysical properties (Klein et al., 2001).
Chemical Properties Analysis
The chemical properties of platinum(II) complexes, including their catalytic activities and reactions with various ligands, are of significant interest. Studies have demonstrated the potential of platinum(II) complexes in catalysis and organometallic chemistry, highlighting their versatility and the impact of ligands on their chemical behavior (Nakamura et al., 2005).
科学研究应用
Nanoparticle Research : Diphenylphosphinobutane (dppb) stabilized RuPt nanoparticles were prepared using Diphenyl(1,5-cyclooctadiene)platinum(II) as a precursor. These nanoparticles showed a ruthenium-rich core and a disordered shell containing both ruthenium and platinum, useful for catalytic reactions (Lara et al., 2013).
Structural and NMR Studies : The compound was used in the synthesis of Cp2Fe(PPh2)2PtPh2 and Cp2Fe(PPh2)2PtI2, which were characterized by various analytical and spectroscopic techniques, including single crystal X-ray diffraction (Colacot et al., 1998).
Cyclometalation Research : The compound was involved in the selective formation of benzylic mono- and bicyclometalated platinum(II) complexes, providing insights into the mechanism of sp3 C−H activation of the ligand (Boom et al., 1996).
Ligand Exchange Reactions : It was used in reactions with bis(diphenylphosphino)alkanes, leading to the formation of diphosphine-chelate diplatinum complexes, studied via single-crystal X-ray diffraction (Kotani et al., 1994).
Homogeneous Catalysts : Platinum(II)-crosslinked single-chain nanoparticles (PtII-SCNPs) were synthesized using the compound, demonstrating their application as recyclable homogeneous catalysts (Knöfel et al., 2017).
Synthesis of Organometallic Complexes : The compound was utilized in the synthesis of cyclooctadienemethylplatinum complexes, which were characterized by spectroscopy and reported crystal structures (Klein et al., 1999).
安全和危害
属性
IUPAC Name |
benzene;(1Z,5Z)-cycloocta-1,5-diene;platinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C6H5.Pt/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;/h1-2,7-8H,3-6H2;2*1-5H;/q;2*-1;+2/b2-1-,8-7-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVUMOXWZYBTLY-PHFPKPIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(1,5-cyclooctadiene)platinum(II) | |
CAS RN |
12277-88-2 |
Source


|
| Record name | Diphenyl(1,5-cyclooctadiene)plantinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

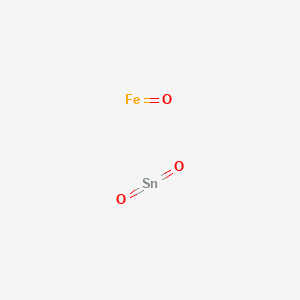
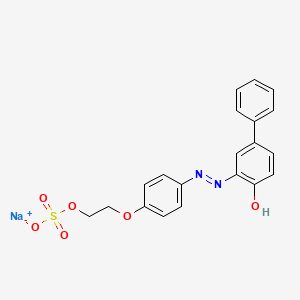
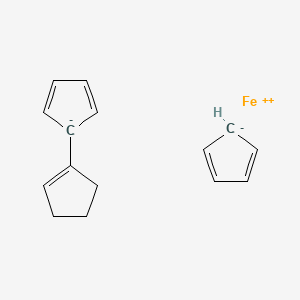
![17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1143637.png)

